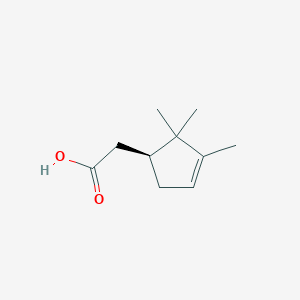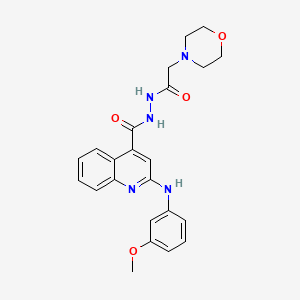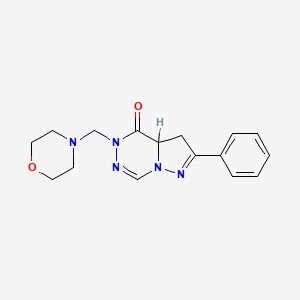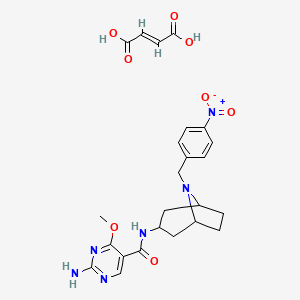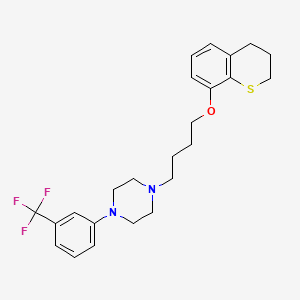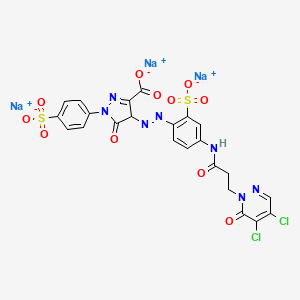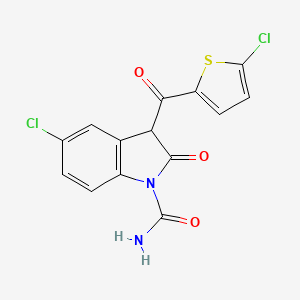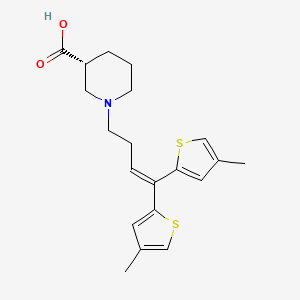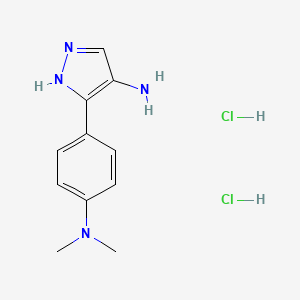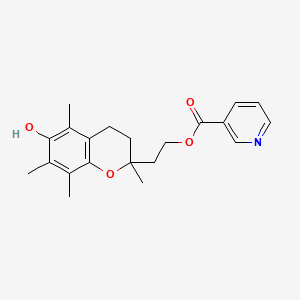
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is a complex organic compound that combines the structural features of pyridinecarboxylic acid and benzopyran
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol derivative of benzopyran. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran moiety.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridine compounds.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the benzopyran moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzopyran moiety is known for its antioxidant activity, which can neutralize free radicals and reduce oxidative stress. The pyridinecarboxylic acid component may interact with enzymes and receptors, modulating biological processes such as inflammation and cell signaling.
類似化合物との比較
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): Known for its role in metabolism and as a vitamin B3 supplement.
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-pyridinecarboxylic acid): Involved in metal ion chelation and biological processes.
Uniqueness
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is unique due to its combined structural features of pyridinecarboxylic acid and benzopyran, which confer distinct chemical and biological properties. Its potential antioxidant and therapeutic activities make it a compound of significant interest in scientific research.
特性
CAS番号 |
104568-55-0 |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-13-14(2)19-17(15(3)18(13)23)7-8-21(4,26-19)9-11-25-20(24)16-6-5-10-22-12-16/h5-6,10,12,23H,7-9,11H2,1-4H3 |
InChIキー |
ZOVSZMJTWVZDFS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C3=CN=CC=C3)C(=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



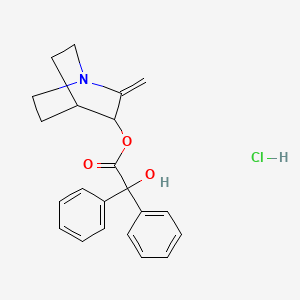
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
